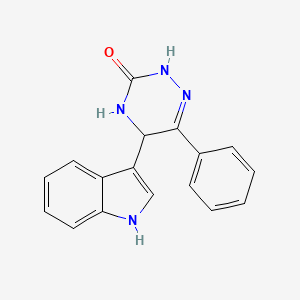
3-(3-chlorophenyl)-5,7-dihydroxy-1H-quinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chlorophenyl)-5,7-dihydroxyquinolin-4(1H)-one is an organic compound that belongs to the class of quinolinones It is characterized by the presence of a chlorophenyl group at the 3-position and hydroxyl groups at the 5 and 7 positions of the quinolinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-5,7-dihydroxyquinolin-4(1H)-one typically involves the condensation of 3-chlorobenzaldehyde with appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The scalability of the synthesis process is crucial for its application in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Chlorophenyl)-5,7-dihydroxyquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: Introduction of additional hydroxyl groups or conversion to quinones.
Reduction: Conversion of the quinolinone ring to dihydroquinoline derivatives.
Substitution: Replacement of the chlorophenyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed.
Major Products
The major products formed from these reactions include various substituted quinolinones, dihydroquinolines, and quinone derivatives, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(3-Chlorophenyl)-5,7-dihydroxyquinolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(3-Chlorophenyl)-5,7-dihydroxyquinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. The exact pathways involved depend on the specific biological context and target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chlorophenyl isocyanate
- Carbonyl cyanide m-chlorophenyl hydrazone
- 3-(3-Chlorophenyl)-1H-pyrazol-5-amine
Uniqueness
3-(3-Chlorophenyl)-5,7-dihydroxyquinolin-4(1H)-one is unique due to the presence of both chlorophenyl and hydroxyl groups on the quinolinone ring, which imparts distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications, setting it apart from other similar compounds.
Propiedades
Número CAS |
206536-31-4 |
|---|---|
Fórmula molecular |
C15H10ClNO3 |
Peso molecular |
287.70 g/mol |
Nombre IUPAC |
3-(3-chlorophenyl)-5,7-dihydroxy-1H-quinolin-4-one |
InChI |
InChI=1S/C15H10ClNO3/c16-9-3-1-2-8(4-9)11-7-17-12-5-10(18)6-13(19)14(12)15(11)20/h1-7,18-19H,(H,17,20) |
Clave InChI |
ZDTZOBIXVNHHCR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C2=CNC3=C(C2=O)C(=CC(=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


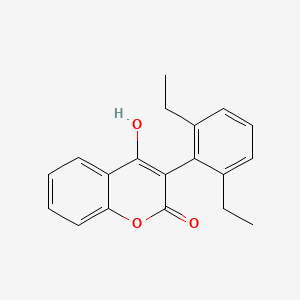


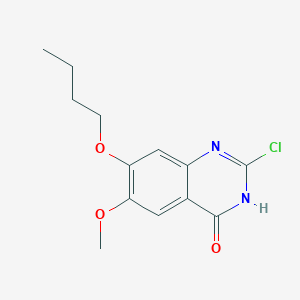

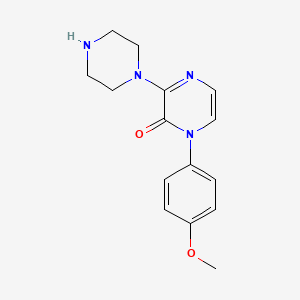
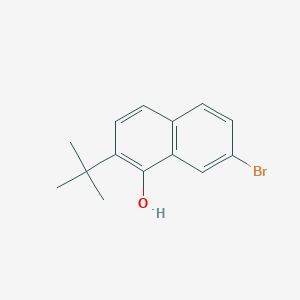


![Benzo[b][1,6]naphthyridine-4-carbonitrile, 3-(4-morpholinyl)-](/img/structure/B11841095.png)
